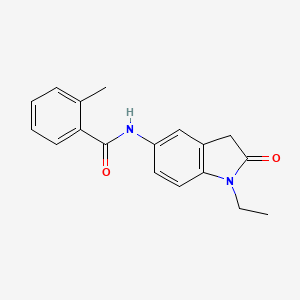

N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide

説明

N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide is a synthetic benzamide derivative featuring a 2-methylbenzamide group linked to a 1-ethyl-2-oxoindoline moiety. The compound’s indolinone core and benzamide substituent may influence its electronic properties, solubility, and biological activity .

特性

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-20-16-9-8-14(10-13(16)11-17(20)21)19-18(22)15-7-5-4-6-12(15)2/h4-10H,3,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBBUCJJDOABIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with an acyl chloride or anhydride.

Ethylation: The indolinone core is then ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Amidation: The final step involves the reaction of the ethylated indolinone with 2-methylbenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzamides or indolinones.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula : C17H16N2O2

Molecular Weight : 284.32 g/mol

Chemical Structure : The compound belongs to the indoline derivative family, characterized by a fused indole ring system that contributes to its diverse biological activities.

Chemistry

N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing novel compounds with potential applications in pharmaceuticals and materials science.

Biology

In biological research, this compound has shown promise as a modulator of biological pathways , particularly those involved in cell cycle regulation and apoptosis. Its interactions with multiple receptors suggest a multifaceted role in cellular processes, which can be leveraged for therapeutic purposes.

Medicine

Research indicates that N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide exhibits anticancer properties . Notably, it has demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as a lead compound for developing new cancer therapies. The following table summarizes its activity against selected cancer types:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Colon Cancer (SW620) | 15.4 | Moderate cytotoxicity |

| Prostate Cancer (PC3) | 12.6 | High cytotoxicity |

| Lung Cancer (NCI-H23) | 10.2 | Significant cytotoxicity |

Antiviral and Antimicrobial Properties

Initial studies have also investigated the antiviral and antimicrobial activities of this compound. While specific mechanisms are still being elucidated, there is evidence suggesting efficacy against certain viral infections and bacterial strains.

Anti-inflammatory Effects

The compound shows promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases. Its ability to influence these pathways adds another dimension to its therapeutic potential.

Zebrafish Embryo Toxicity Study

A study utilizing zebrafish embryos demonstrated the toxicity levels of N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide, providing insights into its safety profile and potential developmental effects.

Cell Cycle Analysis

Research involving cell cycle analysis has confirmed the compound's ability to induce cell cycle arrest in various cancer cell lines, further supporting its role as an anticancer agent.

作用機序

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Spectroscopic Characterization

Table 2: Spectroscopic Data Comparison

Key Observations:

- The target compound’s IR spectrum would show characteristic N-H (~3300 cm⁻¹) and carbonyl stretches (~1680 cm⁻¹), consistent with benzamide analogs .

- In ¹H NMR, the ethyl group on indolinone may appear as a triplet (~1.2 ppm, CH₂CH₃) and quartet (~3.4 ppm, N-CH₂), differentiating it from methyl or bromobenzyl substituents in analogs .

生物活性

N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features an indolinone core, which is known for various pharmacological activities. The presence of the benzamide moiety enhances its interaction with biological targets. The molecular structure can be represented as follows:

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The mechanisms typically involve:

- Inhibition of Enzyme Activity : Many benzamide derivatives act as inhibitors for various enzymes, including cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

- Cell Signaling Modulation : These compounds may influence pathways such as the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.

- Protection Against Cellular Stress : Some studies have shown that similar compounds can protect cells from endoplasmic reticulum (ER) stress, which is vital in conditions like diabetes.

Table 1: Summary of Biological Activities

Case Study 1: β-cell Protective Activity

A study explored the protective effects of N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide on pancreatic β-cells under ER stress conditions. The compound demonstrated significant protection against apoptosis induced by tunicamycin (Tm), with maximal activity noted at an EC50 of 0.1 µM. This indicates a strong potential for the treatment of diabetes by preserving insulin-producing cells under stress conditions .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of similar benzamide derivatives, revealing that they effectively inhibited COX-II activity with an IC50 value around 0.72 µM. This suggests that N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide may also possess anti-inflammatory properties through COX inhibition .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide:

- Potent β-cell Protection : The compound's ability to protect against ER stress-induced cell death positions it as a candidate for diabetes therapy.

- Selectivity for COX-II : Its selective inhibition of COX-II over COX-I minimizes potential gastrointestinal side effects commonly associated with non-selective NSAIDs.

- Potential for Neuroprotection : Similar indolinone derivatives have shown neuroprotective effects, suggesting further exploration into this area could yield beneficial results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。